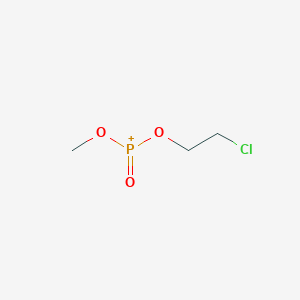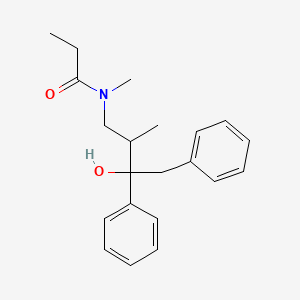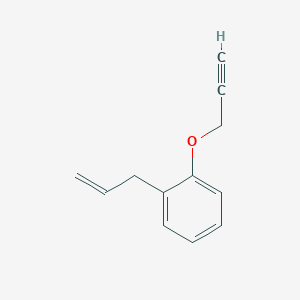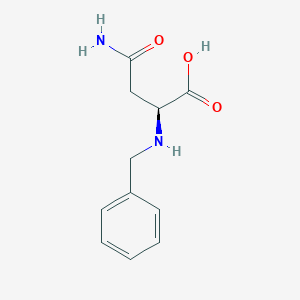
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, where phenylsilane reacts with octamethylcyclotetrasiloxane to form the desired tetrasilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) under controlled temperatures.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the field of oncology, where silicon-based compounds show promise in targeting cancer cells.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various functional groups, facilitating the formation of complex structures. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar methyl groups but lacking the phenyl substituents.
Tetramethylsilane: A simpler silane compound with only methyl groups attached to the silicon atoms.
Phenyltrimethylsilane: Contains both phenyl and methyl groups but with a different silicon framework.
Uniqueness
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is unique due to its combination of multiple silicon atoms with both phenyl and methyl groups, providing a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
40907-20-8 |
|---|---|
Formule moléculaire |
C20H34Si4 |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
trimethyl-[methyl-(methyl-phenyl-trimethylsilylsilyl)-phenylsilyl]silane |
InChI |
InChI=1S/C20H34Si4/c1-21(2,3)23(7,19-15-11-9-12-16-19)24(8,22(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3 |
Clé InChI |
PIMLKBZCMXUQKN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)



![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)


![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)



